Pyridosine

Descripción general

Descripción

Pyridosine, also known as pyridoxine, is a form of vitamin B6. It is a water-soluble vitamin that is naturally present in many foods, added to others, and available as a dietary supplement. This compound plays a crucial role in the metabolism of proteins, carbohydrates, and fats. It is essential for the proper functioning of enzymes that facilitate various biochemical reactions in the body .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The industrial synthesis of pyridosine typically involves the condensation of cyanoacetamide with 1,3-dicarbonyl compounds. This method, developed in the mid-20th century, has been refined over the years to increase yield and reduce costs . The process involves two main stages:

Diene Condensation: This stage involves the formation of adducts through the reaction of 1,3-oxazole derivatives with dienophiles. The reaction is carried out at temperatures not exceeding 100°C.

Aromatization and Hydrogenation: The adducts formed in the first stage are treated with aqueous solutions of acids and bases, followed by catalytic hydrogenation to produce this compound.

Industrial Production Methods: this compound hydrochloride is the main commercial form of vitamin B6. It is produced by several pharmaceutical companies worldwide, including those in the USA, Switzerland, Japan, and Germany. The industrial production methods have evolved to ensure high yields and cost-effectiveness .

Análisis De Reacciones Químicas

Types of Reactions: Pyridosine undergoes various chemical reactions, including:

Reduction: It can be reduced to form pyridoxamine.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Catalytic oxidation systems in aqueous solutions.

Reduction: Reducing agents such as sodium borohydride.

Substitution: Various nucleophiles under mild conditions.

Major Products:

Oxidation: Pyridoxal, pyridoxal hydrochloride.

Reduction: Pyridoxamine.

Substitution: Various substituted pyridoxine derivatives.

Aplicaciones Científicas De Investigación

Medical Applications

Pyridoxine is primarily utilized in clinical settings for the treatment and prevention of various health conditions:

- Vitamin B6 Deficiency : Pyridoxine is essential for preventing and treating vitamin B6 deficiency, which can lead to anemia, peripheral neuropathy, and seizures. It is often prescribed to individuals at risk due to dietary insufficiencies or malabsorption syndromes .

- Neurological Disorders : Pyridoxine has been shown to be effective in treating pyridoxine-dependent epilepsy (PDE). In several documented cases, patients with PDE experienced significant seizure control upon administration of pyridoxine . For instance, one case study highlighted a patient whose seizures ceased after receiving intravenous pyridoxine, demonstrating its critical role in managing specific neurological conditions .

- Nausea and Vomiting in Pregnancy : Pyridoxine is also used in combination with doxylamine to treat nausea and vomiting during pregnancy. This combination has been shown to be effective and is widely recommended .

- Peripheral Neuropathy Prevention : Pyridoxine is indicated for the prophylaxis of isoniazid-induced peripheral neuropathy, particularly in patients receiving isoniazid for tuberculosis treatment .

Nutritional Applications

Pyridoxine plays an important role in nutrition by facilitating various metabolic processes:

- Amino Acid Metabolism : It acts as a coenzyme in amino acid metabolism, influencing neurotransmitter synthesis such as serotonin, dopamine, and gamma-aminobutyric acid (GABA) . This function underscores its importance in mental health and neurological function.

- Synthesis of Hemoglobin : Pyridoxine is involved in the synthesis of hemoglobin, thus playing a vital role in oxygen transport and energy metabolism within the body .

Biochemical Research Applications

In biochemical research, pyridoxine's role extends to:

- Inflammation Studies : Recent studies have indicated that high doses of pyridoxine may exhibit strong anti-inflammatory effects. Research demonstrated that pyridoxine supplementation could reverse inflammatory markers in cell cultures stimulated with lipopolysaccharides (LPS) .

- Metabolic Studies : Pyridoxine's involvement in metabolic pathways makes it a subject of interest for studies related to metabolic disorders. Its effects on glucose metabolism and lipid profiles are being explored for potential therapeutic applications in conditions like diabetes and cardiovascular diseases .

Case Studies

The following case studies illustrate the diverse applications of pyridoxine:

Mecanismo De Acción

Pyridosine is converted to its active form, pyridoxal 5’-phosphate, in the body. This active form serves as a coenzyme in over 140 enzyme reactions, primarily involved in amino acid metabolism. Pyridoxal 5’-phosphate facilitates the conversion of amino acids to neurotransmitters such as serotonin, norepinephrine, and gamma-aminobutyric acid (GABA) . It also plays a role in glycogen metabolism and the synthesis of hemoglobin .

Comparación Con Compuestos Similares

- Pyridoxal

- Pyridoxamine

- Pyridoxal 5’-phosphate

- Pyridoxamine 5’-phosphate

Actividad Biológica

Pyridosine, a lesser-known form of vitamin B6, has garnered interest in recent years due to its potential biological activities. This article will explore the biological significance, mechanisms of action, and clinical implications of this compound based on diverse research findings.

Overview of this compound

This compound is a derivative of vitamin B6, which includes other forms such as pyridoxine, pyridoxal, and pyridoxamine. These compounds play crucial roles in various biochemical processes, including amino acid metabolism, neurotransmitter synthesis, and the regulation of gene expression. This compound itself is less characterized than its counterparts but is believed to share some functional properties.

This compound acts primarily through its conversion to pyridoxal 5'-phosphate (PLP), the active coenzyme form of vitamin B6. PLP participates in numerous enzymatic reactions:

- Amino Acid Metabolism : PLP is essential for transamination and decarboxylation reactions, facilitating the synthesis of neurotransmitters such as serotonin and dopamine .

- Synthesis of Neurotransmitters : It plays a pivotal role in the production of gamma-aminobutyric acid (GABA), norepinephrine, and other neurotransmitters that are critical for brain function .

- Gene Regulation : Pyridoxine and its derivatives influence gene expression related to metabolic pathways and cellular signaling .

Neuropsychiatric Disorders

Recent studies have highlighted the role of pyridoxine in managing neuropsychiatric disorders. A systematic review indicated that supplementation with pyridoxine could alleviate neuropsychiatric adverse events (NPAEs) associated with medications like levetiracetam. In one study, 44% of individuals reported significant improvements in behavioral symptoms after initiating pyridoxine supplementation .

Case Studies

- PLPHP Deficiency : A case study detailed a patient with PLPHP deficiency who experienced severe neurological symptoms that improved dramatically upon administration of intravenous pyridoxine. The patient's seizures ceased within hours, demonstrating the compound's potential efficacy in treating certain metabolic disorders .

- Pyridoxine Dependency : Another report described an infant who required daily doses of pyridoxine to control seizures effectively. Withdrawal led to a resurgence of symptoms, underscoring the critical role of this vitamin in specific metabolic conditions .

Data Table: Summary of Clinical Findings on this compound

Research Findings

Research indicates that while this compound may not be as widely studied as other forms of vitamin B6, its biological activity is significant:

- Absorption and Metabolism : this compound is absorbed in the gastrointestinal tract and converted to PLP, which is then utilized in various metabolic pathways .

- Therapeutic Applications : Its use in treating vitamin B6 deficiencies and related neurological disorders is well-documented, with ongoing studies exploring its broader applications .

Propiedades

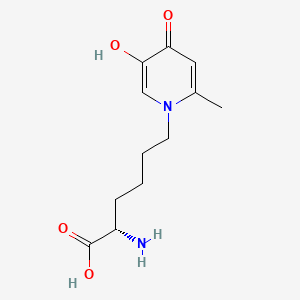

IUPAC Name |

(2S)-2-amino-6-(5-hydroxy-2-methyl-4-oxopyridin-1-yl)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4/c1-8-6-10(15)11(16)7-14(8)5-3-2-4-9(13)12(17)18/h6-7,9,16H,2-5,13H2,1H3,(H,17,18)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNGPZFLHRXCYGZ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=CN1CCCCC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C(=CN1CCCC[C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00953486 | |

| Record name | 6-(5-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31489-08-4 | |

| Record name | (αS)-α-Amino-5-hydroxy-2-methyl-4-oxo-1(4H)-pyridinehexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31489-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031489084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(5-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.